molecular formula C9H6BrF3O B2478771 1-(4-Bromophenyl)-3,3,3-trifluoropropan-1-one CAS No. 13541-18-9

1-(4-Bromophenyl)-3,3,3-trifluoropropan-1-one

Cat. No. B2478771
CAS RN: 13541-18-9
M. Wt: 267.045
InChI Key: ZIDCPZHLCKPYGO-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-3,3,3-trifluoropropan-1-one, also known as 4-bromo-1,1,1-trifluoropropan-2-one, is an organic compound with the chemical formula C7H4BrF3O. It is a colorless liquid with a faint odor, and it is used as a reagent in organic synthesis. It is also used as a building block for the synthesis of other compounds.

Scientific Research Applications

Synthesis and Chemical Reactions

  • Control of Reactive Sites in Catalyzed Reactions : Research by Kamikawa and Hayashi (1997) demonstrates the use of compounds like 1-(4-Bromophenyl)-3,3,3-trifluoropropan-1-one in controlling reactive sites during palladium-catalyzed Grignard cross-coupling reactions, a crucial aspect in organic synthesis (Kamikawa & Hayashi, 1997).

  • Synthesis of Benzimidazoles : Lygin and Meijere (2009) showed that o-Bromophenyl isocyanide, a compound related to this compound, can react with various amines under specific catalysis to produce benzimidazoles, which are important in pharmaceutical research (Lygin & Meijere, 2009).

Structural and Spectroscopic Analysis

  • Crystal Structure and Hirshfeld Surface Analysis : A study by Arshad et al. (2017) on a compound similar to this compound involved crystal structure analysis using X-ray diffraction and Hirshfeld surface analysis. Such studies are essential for understanding molecular interactions and reactivity (Arshad et al., 2017).

  • Quantum Chemical Investigations : Research by Zaini et al. (2018) focused on the quantum chemical analysis of a chalcone derivative, providing insights into the molecular geometry and electronic properties, which are crucial for understanding the behavior of such compounds in various applications (Zaini et al., 2018).

Novel Applications and Properties

  • Nonlinear Optical Properties : Shkir et al. (2019) investigated the nonlinear optical properties of chalcone derivatives, revealing potential applications in semiconductor devices due to significant electron transfer integral values (Shkir et al., 2019).

  • Photocatalytic Applications : Zeng et al. (2022) utilized a related compound in photocatalytic defluorinative reactions, showcasing its potential in the synthesis of complex molecular structures (Zeng et al., 2022).

properties

IUPAC Name

1-(4-bromophenyl)-3,3,3-trifluoropropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrF3O/c10-7-3-1-6(2-4-7)8(14)5-9(11,12)13/h1-4H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIDCPZHLCKPYGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CC(F)(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrF3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

13541-18-9
Record name 1-(4-bromophenyl)-3,3,3-trifluoropropan-1-one
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